Cas no 299406-03-4 (5,7-diphenylpyrazolo1,5-apyrimidine-2-carboxylic acid)
5,7-diphenylpyrazolo1,5-apyrimidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 5,7-diphenyl-
- 5,7-diphenylpyrazolo1,5-apyrimidine-2-carboxylic acid
- Oprea1_186860
- 5,7-DIPHENYL-PYRAZOLO(1,5-A)PYRIMIDINE-2-CARBOXYLIC ACID
- STK371754
- F0452-6141
- HMS2650G08
- AB00599884-02
- HMS1377D17
- SMR000273757
- 5646-98-0
- ALBB-006427
- DTXSID50354404
- 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid
- MLS000703293
- LS-02256
- 299406-03-4
- ChemDiv2_002899
- BIM-0026918.P001
- CHEMBL1489142
- SCHEMBL4491712
- A869935
- DB-397753
- SR-01000551346-1
- CS-0319826
- SR-01000551346
- AKOS000265237
- EU-0060379
- 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- G74746
- Oprea1_065482
- CBMicro_027129
-
- MDL: MFCD00292785
- Inchi: 1S/C19H13N3O2/c23-19(24)16-12-18-20-15(13-7-3-1-4-8-13)11-17(22(18)21-16)14-9-5-2-6-10-14/h1-12H,(H,23,24)
- InChI Key: MFCIBMPTHZCBFX-UHFFFAOYSA-N
- SMILES: OC(C1C=C2N=C(C3C=CC=CC=3)C=C(C3C=CC=CC=3)N2N=1)=O
Computed Properties
- Exact Mass: 315.10089
- Monoisotopic Mass: 315.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 446
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 67.5Ų
Experimental Properties
- PSA: 67.49
5,7-diphenylpyrazolo1,5-apyrimidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM290281-1g |
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
299406-03-4 | 95% | 1g |
$1403 | 2021-08-18 | |
| Matrix Scientific | 037748-500mg |
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
299406-03-4 | 500mg |
$252.00 | 2023-09-06 | ||
| TRC | D263175-100mg |
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
299406-03-4 | 100mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D263175-250mg |
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
299406-03-4 | 250mg |
$ 380.00 | 2022-06-05 | ||
| TRC | D263175-500mg |
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
299406-03-4 | 500mg |
$ 600.00 | 2022-06-05 | ||
| Chemenu | CM290281-1g |
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
299406-03-4 | 95% | 1g |
$453 | 2023-02-17 | |
| A2B Chem LLC | AI46816-1mg |
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
299406-03-4 | 1mg |
$204.00 | 2023-12-31 | ||
| A2B Chem LLC | AI46816-5mg |
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
299406-03-4 | 5mg |
$233.00 | 2023-12-31 | ||
| A2B Chem LLC | AI46816-10mg |
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
299406-03-4 | 10mg |
$252.00 | 2023-12-31 | ||
| A2B Chem LLC | AI46816-250mg |
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
299406-03-4 | 98% | 250mg |
$196.00 | 2024-04-20 |
5,7-diphenylpyrazolo1,5-apyrimidine-2-carboxylic acid Suppliers
5,7-diphenylpyrazolo1,5-apyrimidine-2-carboxylic acid Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 5,7-diphenylpyrazolo1,5-apyrimidine-2-carboxylic acid
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: A Comprehensive Overview
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, also known by its CAS registry number 299406-03-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic aromatic compounds with a fused pyrazole and pyrimidine ring system. The presence of two phenyl groups at positions 5 and 7, along with a carboxylic acid group at position 2, imparts unique chemical and biological properties to this molecule.
The structure of 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is characterized by its rigid aromatic framework, which facilitates strong intermolecular interactions such as π-π stacking and hydrogen bonding. These interactions are pivotal in determining the compound's solubility, stability, and bioavailability. Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery programs targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.
One of the most intriguing aspects of 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is its ability to modulate key cellular pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. The phenyl groups at positions 5 and 7 play a critical role in enhancing the compound's binding affinity to these targets by providing additional π-electron surfaces for interaction.
In addition to its pharmacological applications, 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has also been explored for its potential in materials science. Its rigid structure and conjugated aromatic system make it an ideal candidate for use in organic electronics. Recent advancements in this area have shown that this compound can be incorporated into thin-film transistors (TFTs) to improve their charge transport properties. The carboxylic acid group at position 2 further enhances the material's compatibility with various fabrication techniques.
The synthesis of 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves a multi-step process that combines nucleophilic aromatic substitution and cyclization reactions. Researchers have optimized these steps to achieve high yields and purity levels. For example, a study published in the European Journal of Organic Chemistry reported a novel route involving microwave-assisted synthesis, which significantly reduced reaction times while maintaining product quality.
The physical properties of 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, such as its melting point and solubility profile, are critical factors that influence its application in different fields. Experimental data indicate that this compound has a melting point of approximately 340°C and is soluble in common organic solvents like dichloromethane and dimethylformamide (DMF). These properties make it suitable for both laboratory-scale experiments and large-scale production processes.
In terms of biological activity, 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has shown promising results in preclinical studies. For instance, it has demonstrated selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells. This selectivity suggests that the compound could be developed into a targeted therapy for specific types of cancers.
The development of derivatives based on the structure of 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has further expanded its potential applications. By modifying the substituents at different positions on the aromatic rings or altering the functional groups attached to the pyrimidine core, researchers can tailor the compound's properties to suit specific needs. For example, replacing one phenyl group with an electron-withdrawing substituent can enhance its kinase inhibitory activity.
In conclusion, 5
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